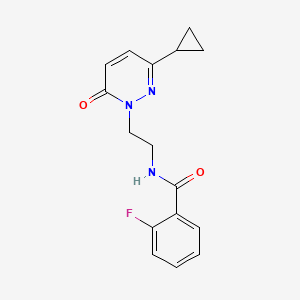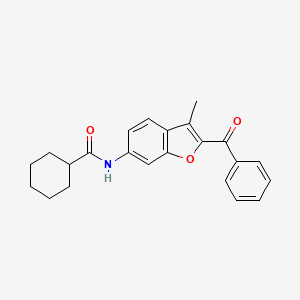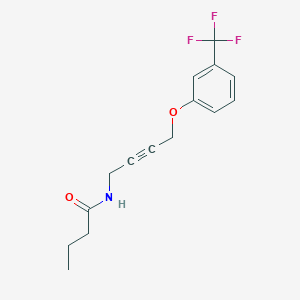
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Aminopropylamino)ethanol” is a laboratory chemical used in the synthesis of substances . It’s also known as "N-(2-Hydroxyethyl)trimethylenediamine" . It’s an inhibitor of the mammalian glycogen debranching enzyme and is used as a photographic development accelerator .
Molecular Structure Analysis
The molecular formula for “2-(3-Aminopropylamino)ethanol” is C5H14N2O . The molecular weight is 118.18 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Aminopropylamino)ethanol” include a refractive index of n20/D 1.486, a boiling point of 250-252 °C (lit.), and a density of 1.007 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Research demonstrates that derivatives of 2-quinolones, including compounds synthesized from 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride, exhibit antimicrobial and anti-inflammatory properties. These compounds have been synthesized and characterized, showing promising biological activity in preliminary screenings (Kumar, Fernandes, & Kumar, 2014).
Anticancer Activity
Several studies have focused on the anticancer potential of derivatives of 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride. For instance, new anilino-3H-pyrrolo[3,2-f]quinoline derivatives have shown high antiproliferative activity against cancer cells by interacting with DNA and inhibiting topoisomerase II, a key enzyme in DNA replication and cell division (Via, Gia, Gasparotto, & Ferlin, 2008).
Neurotropic Activity
The neurotropic activity of certain derivatives has been explored, with compounds demonstrating significant impact on motor activity in animal models. This suggests potential applications in treating neurological disorders or exploring neuropharmacological effects (Zaliznaya, Varenichenko, Farat, & Markov, 2020).
Photovoltaic and Electronic Applications
Derivatives of 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride have been used in the development of organic–inorganic photodiodes, demonstrating the potential for applications in solar energy conversion and electronic devices. These studies highlight the versatility of quinoline derivatives in materials science, particularly in fabricating devices that exhibit photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Wirkmechanismus
Target of Action
The primary target of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism in Plasmodium species . This makes DHODH an attractive target for antimalarial drug design .
Mode of Action
this compound interacts with DHODH, inhibiting the enzyme and abolishing parasite growth in blood culture . The compound was identified through a large-scale phenotypic screen against cultured parasites .
Biochemical Pathways
The inhibition of DHODH by this compound affects the pyrimidine metabolism pathway in Plasmodium species . This disruption leads to the abolition of parasite growth in blood culture .
Pharmacokinetics
The compound was designed with the goal of improving potency as well as the general pharmacokinetic and toxicological profiles .
Result of Action
The result of the action of this compound is the inhibition of parasite growth in blood culture . This is achieved through the inhibition of DHODH, an enzyme involved in pyrimidine metabolism .
Action Environment
It’s worth noting that the compound was designed with the goal of improving its general pharmacokinetic and toxicological profiles .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSLNLALQWJKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)
![1-(4-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2724156.png)
![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate](/img/structure/B2724165.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)
![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)
